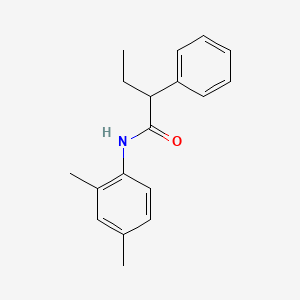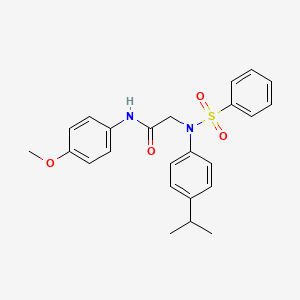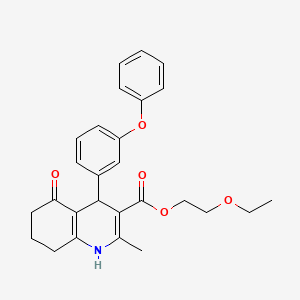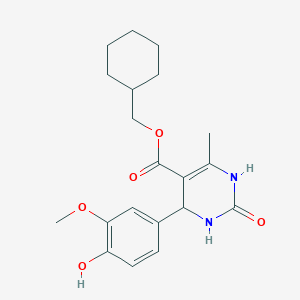![molecular formula C16H15NO3 B5206531 4-benzyl-1-methyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5206531.png)
4-benzyl-1-methyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-benzyl-1-methyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione is a synthetic compound that has been of great interest to the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science. This compound is also known by its chemical name, BMD, and has been synthesized by various methods.
作用机制
The mechanism of action of BMD is not fully understood. However, studies have shown that it may act by inhibiting certain enzymes involved in tumor growth and inflammation. It may also act by modulating the activity of certain receptors in the brain, which could be beneficial in the treatment of neurodegenerative disorders.
Biochemical and Physiological Effects:
Studies have shown that BMD has a range of biochemical and physiological effects. It has been shown to inhibit the growth of various tumor cell lines and reduce inflammation in animal models. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. In addition, BMD has been shown to have insecticidal properties and can be used as a biopesticide.
实验室实验的优点和局限性
One of the main advantages of BMD is its potential use in various scientific fields. It has been shown to have anti-tumor and anti-inflammatory properties, making it a potential candidate for the development of new drugs. It also has insecticidal properties, which could be useful in agriculture. However, one of the limitations of BMD is its toxicity. Studies have shown that it can be toxic to certain cell lines and may have adverse effects on the environment.
未来方向
There are several future directions for the study of BMD. One area of research could focus on the development of new drugs based on the structure of BMD. Another area of research could focus on the use of BMD as a biopesticide in agriculture. Additionally, future studies could investigate the potential use of BMD in the treatment of neurodegenerative disorders. Finally, more research is needed to fully understand the mechanism of action of BMD and its potential applications in various scientific fields.
合成方法
The synthesis of BMD has been achieved through different methods, including the reaction of 2,5-dimethylfuran with benzylamine and maleic anhydride in the presence of a catalyst. Another method involves the reaction of 2,5-dimethylfuran with benzylamine and maleic anhydride in the presence of a reducing agent such as sodium borohydride. These methods have been successful in producing BMD in high yields and purity.
科学研究应用
BMD has been studied for its potential applications in various scientific fields. In medicine, BMD has been shown to have anti-tumor and anti-inflammatory properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. In agriculture, BMD has been shown to have insecticidal properties and can be used as a biopesticide. In materials science, BMD has been studied for its potential use in the development of new materials with unique properties.
属性
IUPAC Name |
2-benzyl-7-methyl-4,7a-dihydro-3aH-4,7-epoxyisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-16-8-7-11(20-16)12-13(16)15(19)17(14(12)18)9-10-5-3-2-4-6-10/h2-8,11-13H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVFZAJHKHVRPQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C=CC(O1)C3C2C(=O)N(C3=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-Epoxy-1H-isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-4-methyl-2-(phenylmethyl)- | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5206452.png)


![1-{2-[2-(2,3-dichlorophenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate](/img/structure/B5206461.png)
![1-(2,5-dimethoxyphenyl)-5-{[(4-methoxyphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5206477.png)
![5-(dimethylamino)-2-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-3(2H)-pyridazinone](/img/structure/B5206483.png)
![1-[(2-methoxyphenoxy)acetyl]-4-(phenylsulfonyl)piperazine](/img/structure/B5206492.png)

![6-({[4-(acetylamino)phenyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B5206518.png)
![4-[5-chloro-2-(2-phenoxyethoxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5206523.png)
![2-(5-{2-[(2-chlorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B5206538.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5206546.png)

